An In-Depth Technical Guide to 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Synthesis, Characterization, and Properties
An In-Depth Technical Guide to 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol: Synthesis, Characterization, and Properties
This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical characterization of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights derived from analogous chemical structures, offering a robust framework for understanding and working with this compound.
Introduction and Structural Elucidation
1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a chiral secondary alcohol featuring a 2-chlorophenyl group attached to the carbinol carbon and a propane chain substituted with a 1,3-dioxane ring. The 1,3-dioxane moiety serves as a protected aldehyde, a common strategy in multi-step organic synthesis to prevent unwanted reactions.[1] The presence of a chlorine atom on the aromatic ring and the chiral center at the C1 position of the propanol backbone suggests its potential as an intermediate in the synthesis of pharmacologically active molecules.
The structural components—a halogenated aromatic ring, a secondary alcohol, and a cyclic acetal—each contribute to the molecule's overall reactivity, solubility, and spectroscopic signature. Understanding the interplay of these functional groups is critical for its synthesis, purification, and application.
Proposed Synthetic Pathway
As no direct synthesis for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol has been documented in peer-reviewed literature, a logical and efficient two-step synthetic route is proposed. This pathway begins with the protection of a commercially available aldehyde, followed by a Grignard reaction to construct the carbon skeleton and introduce the chlorophenyl group, and finally, the reduction of the resulting ketone to the target secondary alcohol.
This approach is predicated on the stability of the 1,3-dioxane group under basic and organometallic conditions, making it an ideal protecting group for the aldehyde functionality.[1]
Workflow for Proposed Synthesis
Caption: Proposed synthetic workflow for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.
Experimental Protocol
Step 1: Synthesis of the Precursor Ketone, 1-(2-Chlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
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Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromo-2-chlorobenzene in anhydrous ether is added dropwise to initiate the formation of 2-chlorophenylmagnesium bromide.
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Acetal Preparation: In a separate flask, 3,3-diethoxypropan-1-ol (as a stable precursor to 3-hydroxypropanal) is reacted with 1,3-propanediol in toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is heated to reflux with a Dean-Stark apparatus to remove water and drive the formation of 3-(1,3-dioxan-2-yl)propan-1-ol.
-
Oxidation: The resulting alcohol is oxidized to the corresponding aldehyde, 3-(1,3-dioxan-2-yl)propanal, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.
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Coupling: The Grignard reagent is cooled in an ice bath, and the aldehyde, 3-(1,3-dioxan-2-yl)propanal, dissolved in anhydrous ether, is added dropwise. The reaction is stirred and allowed to warm to room temperature.
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Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: Reduction to 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
-
Reduction: The purified ketone from Step 1 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Final Purification: The final product is purified by flash chromatography to yield 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol.
Physicochemical Properties
Direct experimental data for the target compound is not available. The following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₁₇ClO₃ | - |
| Molecular Weight | 256.72 g/mol | - |
| Appearance | Colorless to pale yellow oil or low-melting solid | General appearance of similar aromatic alcohols. |
| Boiling Point | > 350 °C | Based on the boiling point of 1-(2-Chlorophenyl)-3-phenylpropan-1-one (352 °C).[2] |
| Melting Point | < 70 °C | Based on the melting point of 1-(2-Chlorophenyl)-3-phenylpropan-1-one (67.3 °C).[2] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | Based on the properties of similar organic compounds and the presence of both polar (hydroxyl, dioxane) and nonpolar (chlorophenyl) groups.[3] |
| LogP (predicted) | ~2.5 - 3.5 | Estimated based on analogs like 3-(3-chlorophenyl)propan-1-ol (XlogP 2.8).[4] |
Analytical and Spectroscopic Characterization
The structural confirmation of 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key diagnostic signals would include:
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A multiplet in the aromatic region (δ 7.1-7.4 ppm) corresponding to the four protons of the 2-chlorophenyl group.[5]
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A triplet or doublet of doublets around δ 4.7 ppm for the carbinol proton (-CHOH).[5]
-
Multiplets for the methylene protons of the propane chain and the 1,3-dioxane ring.
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[6]
-
-
¹³C NMR: The carbon NMR spectrum would show 13 distinct signals, including:
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Signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield.
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A signal for the carbinol carbon (-CHOH) around δ 70-75 ppm.
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Signals for the carbons of the propane chain and the 1,3-dioxane ring.
-
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the functional groups present:
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A broad O-H stretch around 3300-3500 cm⁻¹ for the hydroxyl group.
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C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (2850-3100 cm⁻¹).
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C-O stretching bands in the region of 1050-1150 cm⁻¹ for the alcohol and acetal groups.
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A C-Cl stretching vibration around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.
-
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 256, with a characteristic M+2 peak at m/z 258 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
-
Common fragmentation pathways would include the loss of water from the molecular ion and cleavage of the propane chain.
Safety and Handling
Specific toxicity data for 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is not available. However, based on the chemical structure, the following precautions are recommended:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid inhalation of vapors and contact with skin and eyes.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Health Hazards: May cause skin, eye, and respiratory tract irritation.[7] Prolonged or repeated exposure may be harmful. The presence of a chlorinated aromatic ring suggests that the compound should be handled with care, as many such compounds have toxicological properties.
-
Fire Hazards: The compound is expected to be a combustible liquid.[7] Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Potential Applications
Given its structure, 1-(2-Chlorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a valuable intermediate for further chemical synthesis.
-
Pharmaceutical Synthesis: The chiral alcohol and chlorophenyl motifs are present in many biologically active compounds. This molecule could serve as a building block for novel therapeutics.
-
Asymmetric Synthesis: The hydroxyl group can be used to direct stereoselective reactions or can be a site for further functionalization.
-
Material Science: The unique combination of functional groups could be explored in the development of specialty polymers or other materials.[10]
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Shinde, S. D., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][7][11]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(10).
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